Octafluorocyclopentene
Overview
Description
Synthesis Analysis
OFCP has been utilized as a non-aromatic tetrafunctional monomer for creating soluble ladder polymers of intrinsic microporosity, demonstrating its potential for making materials with varying surface areas (Ranganathan & Anbanandam, 2015). Moreover, its ability to undergo multiple substitutions with nucleophiles derived from phenols in a stepwise manner highlights its versatility in the synthesis of semi-fluorinated linear polymers and small organic compounds (Krishnan & Parthiban, 2018).
Molecular Structure Analysis
The molecular structure of OFCP has been elucidated through microwave spectra, revealing a nonplanar carbon ring with an inversion splitting of 18.4 MHz due to inversion through the plane, indicating a large amplitude motion and vibration-rotation coupling of energy levels (Long et al., 2016).
Chemical Reactions and Properties
OFCP is capable of engaging in polysubstitution cascades with linear peptides, generating complex fluorinated polycycles without the need for catalysts or heavy metals, showcasing its reactivity and potential for creating novel molecular architectures (Mendoza et al., 2023). It also reacts with organolithium reagents and Grignard reagents, leading to disubstituted and monosubstituted perfluorocyclopentenes, respectively (Yamada et al., 2005).
Physical Properties Analysis
The study of ion chemistry in OFCP by Fourier-transform mass spectrometry provided insights into its ionization behavior, showing a total cross-section of 1.0 × 10−15 cm^2 at ∼70 eV and the production of a variety of molecular ions and fragment ions under electron impact (Jiao et al., 2005).
Chemical Properties Analysis
Research on the synthesis and reactivity of OFCP derivatives has led to the development of novel dimeric derivatives, which exhibit radical addition chemistry, forming highly sterically constrained compounds that undergo clean thermal homolytic retro processes to form monomeric radicals. These radicals have applications as free-radical initiators in the polymerization of vinylidene fluoride (Dolbier et al., 2000).
Scientific Research Applications
1. Green Chlorofluorocarbon Substitutes
- Application Summary: OFCP is used as a substitute for chlorofluorocarbons (CFCs), which are known to deplete the ozone layer. The goal is to reduce the ozone-depleting potential and global warming potential of fluorinated substances .
- Methods and Procedures: The study used comprehensive density functional theory and ab initio molecular dynamics calculations to explore the relative electrophilic and nucleophilic reactivity and thermostability of c-C5F chemicals .
- Results: The environmental friendliness of OFCP was confirmed. Its thermal stability at 600 K temperature was concluded due to its flexible carbon skeletons .
2. Soluble Ladder Polymers
- Application Summary: OFCP has been demonstrated as a non-aromatic tetrafunctional monomer suitable for making soluble ladder polymers of intrinsic microporosity .
- Methods and Procedures: Ladder polymers with a varying surface area were prepared by reacting one mole of OFCP with 2 moles of bisphenols of the same or different types .
- Results: The surface area formed is comparable to that of microporous polymers derived from polyimides .
3. Partially Fluorinated Polybenzoxazine Resins
- Application Summary: OFCP is used as a versatile building block in the synthesis of partially fluorinated polybenzoxazine resins .
4. Cleaning Agents
5. Semiconductor Applications
- Application Summary: Octofluorocyclopentene C5F8 (99.99%) VLSI Grade is used in semiconductor applications .
6. Synthesis of Semi-Fluorinated Functional Organic Compounds and Polymers
- Application Summary: A stepwise, multiple substitution process in OFCP leads to the synthesis of semi-fluorinated functional organic compounds and polymers .
7. Cleaning Agents
8. Semiconductor Applications
- Application Summary: Octofluorocyclopentene C5F8 (99.99%) VLSI Grade is used in semiconductor applications .
9. Synthesis of Semi-Fluorinated Functional Organic Compounds and Polymers
properties
IUPAC Name |
1,2,3,3,4,4,5,5-octafluorocyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDPYAEZDJWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073193 | |
Record name | Octafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluorocyclopentene | |
CAS RN |
559-40-0 | |
Record name | Perfluorocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=559-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octafluorocyclopentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorocyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAFLUOROCYCLOPENTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKG7DKY9S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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